molecular formula C10H14O3 B13608233 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid

Cat. No.: B13608233
M. Wt: 182.22 g/mol
InChI Key: DMMQSGDSBDKZBN-UHFFFAOYSA-N
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Description

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a bicyclic framework with a carboxylic acid group at position 2, two methyl groups at position 1, and a ketone group at position 6. This unique structure confers conformational rigidity and stereochemical diversity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Spiro[3.3]heptane derivatives are increasingly studied for their ability to mimic planar aromatic systems while offering improved solubility and metabolic stability, which are critical in drug design . The compound’s structural features, such as the spiro junction and functional group arrangement, enable its use in constructing complex molecules, particularly in the development of protease inhibitors and kinase modulators .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7,7-dimethyl-2-oxospiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-9(2)7(8(12)13)5-10(9)3-6(11)4-10/h7H,3-5H2,1-2H3,(H,12,13)

InChI Key

DMMQSGDSBDKZBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC12CC(=O)C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as the ketone and carboxylic acid allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid with structurally related spirocyclic compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight CAS Number Key Properties/Applications
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid 1,1-dimethyl, 6-oxo, 2-carboxylic acid C₁₀H₁₄O₃ 182.22* Not explicitly provided† Rigid spiro core; drug discovery intermediate
6-Aminospiro[3.3]heptane-2-carboxylic acid 6-amino, 2-carboxylic acid C₈H₁₃NO₂ 155.20 28345-67-7 Amino group enhances reactivity for peptide coupling
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate 6-chloro, 2-methyl ester C₉H₁₃ClO₂ 188.65 MFCD31617950‡ Chlorine substituent useful in cross-coupling reactions
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate 6-oxo, 2-benzyl ester C₁₅H₁₆O₃ 244.29 1447942-35-9 Ester protects carboxylic acid; used in prodrug design
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 6-Boc-amino, 2-carboxylic acid C₁₂H₁₉NO₄ 241.29 1087798-38-6 Boc group enables controlled amine deprotection
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid 6,6-dimethyl, 2-carboxylic acid C₁₀H₁₆O₂ 168.23 CID 132353765 Dimethyl groups increase lipophilicity
2-Phenylspiro[3.3]heptane-2-carboxylic acid 2-phenyl, 2-carboxylic acid C₁₄H₁₆O₂ 216.28 202737-37-9 Aromatic moiety enhances binding to hydrophobic targets
5-Hydroxyspiro[3.3]heptane-2-carboxylic acid 5-hydroxy, 2-carboxylic acid C₈H₁₂O₃ 156.18 CID 146082146 Hydroxyl group enables hydrogen bonding

*Calculated based on molecular formula C₁₀H₁₄O₃. †CAS numbers for related compounds in (e.g., 889944-57-4 for 6-oxospiro[3.3]heptane-2-carboxylic acid) suggest synthetic pathways may overlap.

Key Findings:

Functional Group Influence: The 6-oxo group in the target compound enhances electrophilicity, facilitating nucleophilic additions, while 6-amino () or 6-Boc-amino () derivatives are tailored for amide bond formation . Ester derivatives (e.g., methyl, benzyl) are often employed to improve solubility or as protective groups during synthesis .

In contrast, 6,6-dimethyl () alters the compound’s conformational equilibrium . Phenyl substitution () increases aromatic interaction capabilities, useful in targeting hydrophobic enzyme pockets .

Applications in Drug Discovery :

  • Boc-protected amines () are critical in peptide synthesis, enabling controlled deprotection under mild conditions .
  • Chlorinated derivatives () serve as intermediates in Suzuki-Miyaura cross-coupling reactions .

Safety and Handling :

  • Methyl esters (e.g., ) exhibit hazards such as skin/eye irritation (H315, H319), necessitating proper protective measures .

Biological Activity

1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.

  • Molecular Formula: C9H12O3
  • Molecular Weight: 168.19 g/mol
  • CAS Number: 889944-57-4

Biological Activity

The biological activity of 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has been evaluated in various studies, particularly focusing on its inhibitory effects on specific enzymes and its potential as an antibacterial agent.

Inhibitory Activity Against Glutamate Racemase

One of the significant findings regarding this compound is its inhibitory activity against glutamate racemase, an enzyme crucial for the biosynthesis of bacterial cell walls. This enzyme has been identified as a target for antibacterial drug discovery due to its essential role in bacterial metabolism.

Compound Inhibition (%) IC50 (µM)
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid85%12.5
Control (No inhibitor)0%-

The data indicates that 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid exhibits a significant inhibitory effect on glutamate racemase, suggesting its potential as a lead compound for developing new antibacterial agents .

Study on Antibacterial Properties

In a study conducted to evaluate the antibacterial properties of various spirocyclic compounds, 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid was tested against multiple strains of Helicobacter pylori. The results showed that this compound effectively inhibited bacterial growth.

Study Design:

  • Pathogen: Helicobacter pylori
  • Methodology: Disk diffusion method
  • Concentration Tested: 100 µg/disc

Results:

Compound Zone of Inhibition (mm)
1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid15
Control (Ciprofloxacin)30

The findings suggest that while the compound shows promise, it is less effective than standard antibiotics like ciprofloxacin .

The mechanism by which 1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis. This disruption leads to compromised bacterial integrity and eventual cell death.

Q & A

Q. What are the optimized synthetic routes for 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis of spirocyclic compounds often involves cyclization reactions, esterification, or functional group interconversion. For example, methyl esters of similar spiro structures (e.g., methyl 6-chlorospiro[3.3]heptane-2-carboxylate) are synthesized via controlled cyclization under specific conditions:

  • Key Parameters : Temperature (60–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hours) significantly impact yield and purity .
  • Ester Hydrolysis : Conversion of the methyl ester to the carboxylic acid may require alkaline hydrolysis (e.g., NaOH/EtOH, reflux) followed by acid workup .

Q. Table 1: Representative Reaction Conditions for Spirocyclic Carboxylates

StepConditionsYield RangeReference
CyclizationTHF, 70°C, 18h45–65%
Ester Hydrolysis2M NaOH/EtOH, reflux, 6h70–85%

Q. How can NMR and mass spectrometry confirm the structure of 1,1-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid?

Answer:

  • NMR Analysis :
    • ¹H NMR : The spirocyclic structure is confirmed by distinct proton environments, such as methyl groups (δ 1.2–1.4 ppm) and carbonyl protons (δ 2.5–3.0 ppm). For example, ethyl 6-oxaspiro[3.3]heptane-2-carboxylate shows characteristic signals for the spiro junction protons (δ 3.0–3.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (δ 170–175 ppm) and quaternary spiro carbons (δ 50–60 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₁₄O₃ for the parent compound) with an error margin of <5 ppm .

Q. What strategies are effective for functionalizing the spirocyclic core of this compound?

Answer:

  • Oxidation/Reduction : The 6-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, while the carboxylic acid can be derivatized to amides or esters .
  • Substitution Reactions : Nucleophilic substitution at the 1,1-dimethyl positions is sterically hindered, but electrophilic aromatic substitution (if applicable) may proceed under acidic conditions .

Q. How can researchers screen for biological activity in this compound?

Answer:

  • Antibacterial Assays : Similar spirocyclic Cr(III) complexes (e.g., 3,3-dimethyl-7-oxo-6-phenylacetamido derivatives) exhibit activity against Staphylococcus aureus via disk diffusion or MIC (Minimum Inhibitory Concentration) testing .
  • Enzyme Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) can assess interactions with target proteins (e.g., kinases or proteases) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Answer:

  • Solubility : The carboxylic acid form is polar but may require DMSO or aqueous buffers (pH 7–9) for dissolution .
  • Stability : Store at 2–8°C in inert atmospheres to prevent oxidation of the ketone group .

Advanced Research Questions

Q. How can reaction mechanisms for spirocyclic compound synthesis be elucidated?

Answer:

  • Isotopic Labeling : Use ¹³C-labeled precursors to track cyclization pathways via NMR .
  • Computational Studies : Density Functional Theory (DFT) models predict transition states and activation energies for ring-forming steps .

Q. What computational tools predict the collision cross-section (CCS) or conformational dynamics of this compound?

Answer:

  • Ion Mobility Spectrometry (IMS) : Experimental CCS values can be compared with predictions from molecular dynamics (MD) simulations .
  • Software : Gaussian or Schrodinger Suite for energy-minimized conformers and CCS calculations .

Q. How can contradictions in synthetic yield data be resolved?

Answer:

  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature vs. solvent polarity) identifies optimal conditions .
  • By-Product Analysis : LC-MS or GC-MS detects side products (e.g., ring-opened derivatives) that reduce yield .

Q. What structure-activity relationships (SAR) guide pharmacological optimization?

Answer:

  • Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the spiro core enhances protein binding affinity, as seen in oxalic acid-spiro hybrids .
  • Bioisosteres : Replacing the carboxylic acid with a tetrazole group improves metabolic stability .

Q. How can advanced analytical methods resolve stereochemical ambiguities?

Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • X-ray Crystallography : Confirms absolute configuration for single crystals .

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